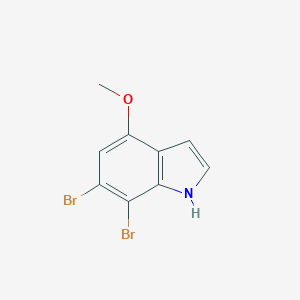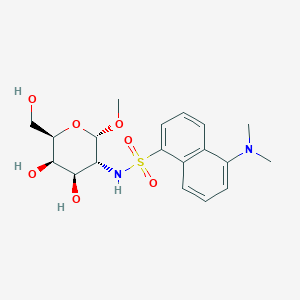
血栓烷 B2-d4
描述
Thromboxane B2-d4 (TXB2-d4) contains four deuterium atoms at the 3, 3/', 4, and 4/' positions. It is intended for use as an internal standard for the quantification of TXB2 by GC- or LC-mass spectrometry. TXB2 is a stable, biologically inert metabolite formed from the non-enzymatic hydrolysis of TXA2, which has a half-life of about 30 seconds. Urinary analysis of TXB2 accurately reflects intrarenal TXA2 synthesis, while measurement of 11-dehydro and 2,3-dinor thromboxane metabolites gives the best estimate of systemic TXA2 secretion.
科学研究应用
心血管研究
血栓烷 B2-d4 因其作为血小板活化和血栓形成的生物标志物的作用,在心血管研究中被广泛使用。 它有助于了解动脉粥样硬化血栓形成的病理生理学以及抗血小板治疗的有效性 . 例如,它用于测量低剂量阿司匹林治疗对血小板 TXA2 生物合成的抑制,这对于预防心肌梗塞和中风至关重要 .
炎症研究
在炎症领域,this compound 是促炎过程的关键指标。它参与炎症性疾病(如结肠炎和类风湿性关节炎)潜在机制的研究。 研究人员利用它来探索炎症的消退以及脂质介质在这个过程中的作用 .
癌症研究
This compound 在癌症研究中也很重要。它用于研究 TXA2 在癌症进展和转移中的作用。 研究表明,TXA2 可以促进肿瘤生长和扩散,使this compound 成为评估 COX 抑制剂(如阿司匹林)对癌症结局的影响的宝贵工具 .
药理学应用
在药理学中,this compound 对评估 COX-1 抑制的临床药理学至关重要。 它有助于评估药物疗效,特别是在抗炎和抗血栓剂方面 . 临床试验通常测量this compound 的水平,以确定药物对血小板功能和血管健康的治疗影响 .
生物标志物潜力
This compound 具有作为多种疾病的生物标志物的潜力。 在生物体液中测量它可以表明患者患血管疾病的风险,并可能有助于早期发现和管理心血管疾病 .
中风和神经系统研究
在神经系统研究中,特别是涉及缺血性中风的方面,this compound 用于研究阿司匹林对血小板 COX-1 活性的影响。 这项研究有助于开发治疗中风的有效疗法,并了解血栓烷在脑血管疾病中的作用 .
临床研究
This compound 在临床研究中对于监测患者对治疗的反应至关重要。 它用于跟踪干预措施在糖尿病等疾病中的有效性,血小板活化在这些疾病的进展和并发症中起着重要作用 .
诊断开发
最后,this compound 在诊断工具的开发中起着重要作用。 它用于创建可以测量各种临床环境中血小板活化的分析,为血栓性疾病的诊断和监测提供有价值的信息<a aria-label="1: " data-citationid="1d1afb19-d2a5-a747-5ee2-fd45484021de-36" h="ID=SERP,5015.1" href="https://www.frontiersin.
作用机制
Target of Action
Thromboxane B2-d4 (TXB2-d4) is an inactive metabolite of Thromboxane A2 (TXA2) . TXA2 is a chemically unstable lipid mediator involved in several pathophysiological processes, including primary hemostasis, atherothrombosis, inflammation, and cancer . In human platelets, TXA2 is the major arachidonic acid derivative via the cyclooxygenase (COX)-1 pathway . Therefore, the primary targets of TXB2-d4’s precursor, TXA2, are platelets .
Mode of Action
TXA2 is a pro-thrombotic, chemically unstable prostanoid, mostly synthesized via cyclooxygenase (COX)-1 and released by activated platelets . It stimulates activation of new platelets and increases platelet aggregation .
Biochemical Pathways
The synthesis of TXA2, the active precursor of TXB2-d4, occurs via the COX-1 pathway in human platelets . This pathway involves the conversion of arachidonic acid to TXA2. TXA2 is then spontaneously hydrolyzed to TXB2 . TXA2 is involved in several pathophysiological processes, including primary hemostasis, atherothrombosis, inflammation, and cancer .
Pharmacokinetics
TXB2-d4, being an inactive metabolite of TXA2, is almost completely cleared in the urine . The assessment of platelet TXA2 biosynthesis can be performed ex vivo through the measurement of serum TXB2, an index of platelet COX-1 activity, as well as in vivo through the measurement of urinary enzymatic metabolites, a non-invasive index of platelet activation .
Result of Action
The action of TXB2-d4’s precursor, TXA2, results in platelet activation and aggregation . This leads to several pathophysiological processes, including primary hemostasis, atherothrombosis, inflammation, and cancer .
Action Environment
The action of TXB2-d4’s precursor, TXA2, can be influenced by various environmental factors. For instance, the use of aspirin, which inhibits the COX-1 enzyme (the source of TXA2 in platelets), can affect the synthesis of TXA2 . Furthermore, the measurement of TXB2 may be a potential biomarker of vascular disease risk in patients treated with aspirin .
生化分析
Biochemical Properties
Thromboxane B2-d4 is involved in several biochemical reactions. It is a major derivative of arachidonic acid via the cyclooxygenase (COX)-1 pathway . It interacts with various enzymes and proteins, particularly COX-1, which plays a crucial role in its biosynthesis .
Cellular Effects
Thromboxane B2-d4 itself does not directly influence cell function, as it is an inactive metabolite of Thromboxane A2 . Its precursor, Thromboxane A2, plays a significant role in promoting platelet aggregation, vasoconstriction, and proliferation .
Molecular Mechanism
The molecular mechanism of Thromboxane B2-d4 is closely tied to its precursor, Thromboxane A2. Thromboxane A2 is synthesized via the COX-1 pathway and released by activated platelets . Thromboxane B2-d4 is then formed from the non-enzymatic hydrolysis of Thromboxane A2 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Thromboxane B2-d4 can change over time. For instance, it has been observed that the synthesis and release of Thromboxane A2, from which Thromboxane B2-d4 is derived, can be time-dependent .
Metabolic Pathways
Thromboxane B2-d4 is involved in the metabolic pathway of Thromboxane A2. It is formed from the non-enzymatic hydrolysis of Thromboxane A2, which is synthesized via the COX-1 pathway .
Transport and Distribution
It is known that Thromboxane A2, the precursor of Thromboxane B2-d4, functions primarily as an autocrine or paracrine mediator in the tissues surrounding its site of production .
属性
IUPAC Name |
(Z)-3,3,4,4-tetradeuterio-7-[(2R,3S,4S)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,20-22,25H,2-3,5-6,8-11,14H2,1H3,(H,23,24)/b7-4-,13-12+/t15-,16-,17-,18+,20?/m0/s1/i5D2,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRNNGPBEPRNAR-LCGOHBJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC(O1)O)O)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](CC(O[C@@H]1/C=C/[C@H](CCCCC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The study mentions that hyperoxia reduced 11-dehydro Thromboxane B2-d4 biosynthesis in fecal matter. What is the significance of this finding in the context of gut health?
A1: While the study highlights the reduction of 11-dehydro Thromboxane B2-d4 biosynthesis as a consequence of hyperoxia-induced gut dysbiosis [], it does not delve into the specific role of this compound in gut health. 11-dehydro Thromboxane B2-d4 is a metabolite of Thromboxane B2, a lipid mediator involved in various physiological processes, including platelet aggregation and inflammation. Further research is needed to elucidate the precise function of 11-dehydro Thromboxane B2-d4 in the gut and the implications of its reduction due to hyperoxia.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





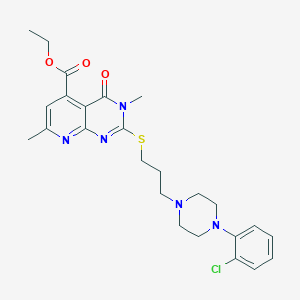
![Dibenzo[a,l]pyrene](/img/structure/B127179.png)
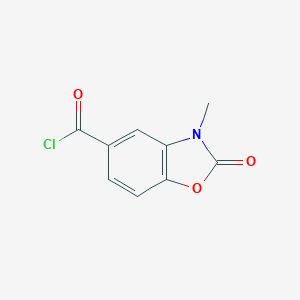
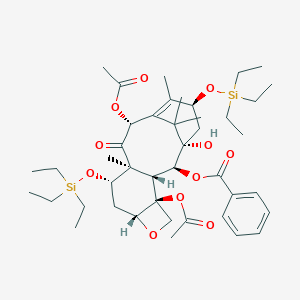
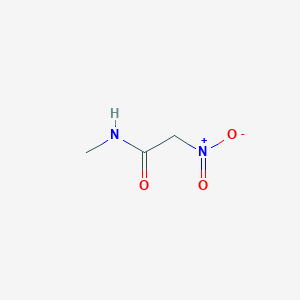
![5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B127198.png)
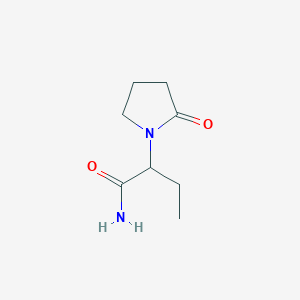
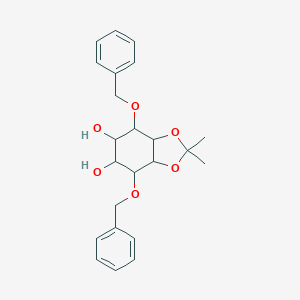
![3-Imidazol-1-yl-5,8-dimethyl-[1,2,4]triazino[5,6-b]indole](/img/structure/B127207.png)
